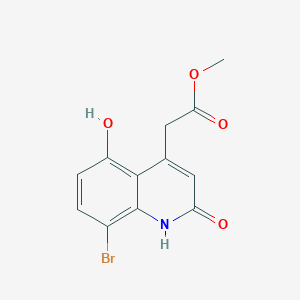
4-Quinolineacetic acid, 8-bromo-1,2-dihydro-5-hydroxy-2-oxo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Quinolineacetic acid, 8-bromo-1,2-dihydro-5-hydroxy-2-oxo-, methyl ester is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 8th position, a hydroxy group at the 5th position, and a methyl ester functional group, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolineacetic acid, 8-bromo-1,2-dihydro-5-hydroxy-2-oxo-, methyl ester typically involves multiple steps:
Starting Material: The synthesis begins with a quinoline derivative.
Hydroxylation: The hydroxy group at the 5th position can be introduced through a hydroxylation reaction using appropriate reagents.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The bromine atom at the 8th position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced alcohols, and various substituted quinoline derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations .
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar activities .
Medicine
In medicinal chemistry, the compound’s structure suggests potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors .
Industry
Industrially, the compound can be used in the synthesis of dyes, pigments, and other materials requiring quinoline-based structures .
Mechanism of Action
The mechanism of action of 4-Quinolineacetic acid, 8-bromo-1,2-dihydro-5-hydroxy-2-oxo-, methyl ester is not fully elucidated. it is likely to interact with biological targets through its functional groups. The hydroxy and carbonyl groups can form hydrogen bonds, while the bromine atom may participate in halogen bonding . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Lacks the bromine atom and ester group, making it less versatile in chemical reactions.
8-Bromoquinoline: Lacks the hydroxy and ester groups, limiting its biological activity.
Quinoline-2,4-dione: Features different functional groups, leading to distinct chemical and biological properties.
Uniqueness
The combination of bromine, hydroxy, and ester groups in 4-Quinolineacetic acid, 8-bromo-1,2-dihydro-5-hydroxy-2-oxo-, methyl ester makes it unique. This combination allows for a wide range of chemical transformations and potential biological activities .
Properties
Molecular Formula |
C12H10BrNO4 |
|---|---|
Molecular Weight |
312.12 g/mol |
IUPAC Name |
methyl 2-(8-bromo-5-hydroxy-2-oxo-1H-quinolin-4-yl)acetate |
InChI |
InChI=1S/C12H10BrNO4/c1-18-10(17)5-6-4-9(16)14-12-7(13)2-3-8(15)11(6)12/h2-4,15H,5H2,1H3,(H,14,16) |
InChI Key |
MDCTWBSNXISZFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=O)NC2=C(C=CC(=C12)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


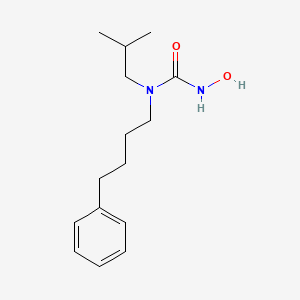
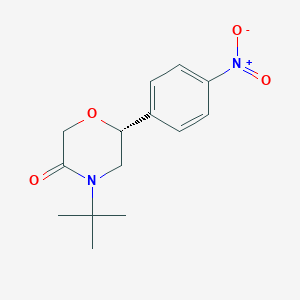
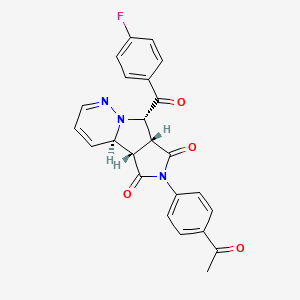
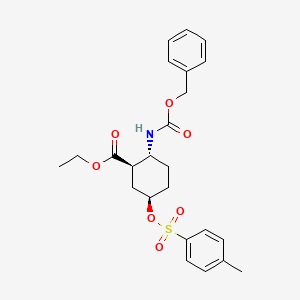
![4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide](/img/structure/B12632924.png)

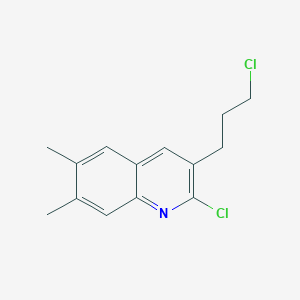
![Methyl 2-[6-chloro-7-hydroxy-8-[(2-methoxyethylamino)methyl]-4-methyl-2-oxochromen-3-yl]acetate;hydrochloride](/img/structure/B12632942.png)
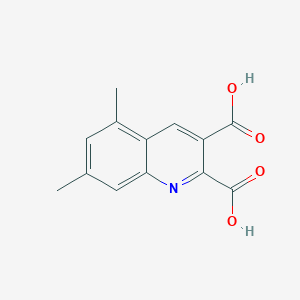
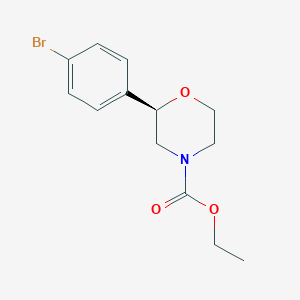


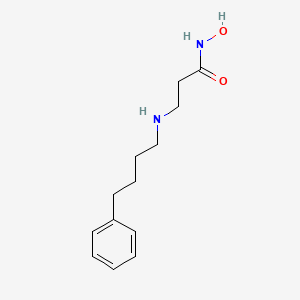
![Methyl 4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12632973.png)
